2-chloro-N-(1,3-dimethylbutyl)benzamide
Description
Properties
Molecular Formula |
C13H18ClNO |
|---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
2-chloro-N-(4-methylpentan-2-yl)benzamide |
InChI |
InChI=1S/C13H18ClNO/c1-9(2)8-10(3)15-13(16)11-6-4-5-7-12(11)14/h4-7,9-10H,8H2,1-3H3,(H,15,16) |
InChI Key |
BUFICHUIBRCMOB-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)NC(=O)C1=CC=CC=C1Cl |
Canonical SMILES |
CC(C)CC(C)NC(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Differences
Key Observations:
Ortho-chloro substituents (e.g., 2-Cl) are common in bioactive benzamides, enhancing electronic effects and binding affinity .
Intermolecular Interactions :
- Compounds like 2-chloro-N-(2,3-dimethylphenyl)benzamide exhibit N–H···O hydrogen bonding, forming stable crystal lattices . In contrast, alkyl-substituted analogs may prioritize hydrophobic interactions.
Biological and Catalytic Activity :
- Thiourea derivatives (e.g., L2) act as catalysts via metal coordination, while sulfonyl or carbamoyl groups (e.g., vismodegib, triflumuron) enhance receptor binding or pesticidal activity .
Crystallographic and Conformational Differences
- Dihedral Angles: In 2-chloro-N-(2,3-dimethylphenyl)benzamide, the dihedral angle between benzoyl and anilino rings is 7.7°, favoring planar stacking . Alkyl-substituted analogs likely exhibit greater torsional flexibility. Halogen bonding (Cl···O) is observed in aryl-substituted benzamides, stabilizing crystal packing .
Hydrogen Bonding :
- Aromatic N–H groups participate in hydrogen bonds (e.g., N–H···O in ), whereas alkylamine substituents may lack such interactions, affecting solubility and melting points.
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